molecular formula C17H35NO2 B14602748 N-Dodecyl-L-valine CAS No. 60653-99-8

N-Dodecyl-L-valine

Cat. No.: B14602748
CAS No.: 60653-99-8
M. Wt: 285.5 g/mol
InChI Key: GWFLKPJINZSTEH-INIZCTEOSA-N
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Description

N-Dodecyl-L-valine is a derivative of the essential amino acid L-valine, which is known for its role in protein synthesis and muscle metabolism. This compound features a dodecyl (12-carbon) alkyl chain attached to the nitrogen atom of the valine molecule, giving it unique amphiphilic properties. These properties make this compound particularly interesting for applications in various fields, including biochemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-L-valine can be synthesized through a series of chemical reactions. One common method involves the reaction of L-valine with dodecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-L-valine undergoes various chemical reactions, including:

    Oxidation: The alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Dodecanol, dodecanal, dodecanoic acid.

    Reduction: Dodecylamine derivatives.

    Substitution: Various N-substituted valine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Dodecyl-L-valine is largely attributed to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other colloidal structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Dodecyl-L-valine stands out due to its specific combination of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring the stabilization of lipid bilayers or the solubilization of hydrophobic compounds. Its branched side chain also provides unique steric effects that can influence its interactions with other molecules and surfaces .

Properties

CAS No.

60653-99-8

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

(2S)-2-(dodecylamino)-3-methylbutanoic acid

InChI

InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(15(2)3)17(19)20/h15-16,18H,4-14H2,1-3H3,(H,19,20)/t16-/m0/s1

InChI Key

GWFLKPJINZSTEH-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCCCCN[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCNC(C(C)C)C(=O)O

Origin of Product

United States

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